molecular formula C18H13BrN2O3 B3718046 2-BROMO-N'-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE

2-BROMO-N'-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE

Cat. No.: B3718046
M. Wt: 385.2 g/mol
InChI Key: MIIGYBVZHLTGJQ-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BROMO-N’-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE is an organic compound with the molecular formula C₁₈H₁₃BrN₂O₃ It is a derivative of benzohydrazide and contains a bromine atom, making it a brominated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N’-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE typically involves the reaction of 2-bromoacetophenone with benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N’-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Condensation reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Condensation reactions: Aldehydes or ketones are used as reagents, often in the presence of an acid catalyst such as hydrochloric acid or acetic acid.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Nucleophilic substitution: Products include azides, nitriles, and thioethers.

    Condensation reactions: Hydrazones and related derivatives.

    Oxidation and reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

2-BROMO-N’-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-BROMO-N’-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways. The compound can also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N’-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE: This compound is unique due to its specific structure and the presence of both bromine and hydrazide functional groups.

    6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: Another brominated compound with a similar core structure but different substituents.

    2-Methyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar in structure but with a methyl group instead of the hydrazide group.

Uniqueness

2-BROMO-N’-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE is unique due to its combination of bromine and hydrazide functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-bromo-N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c1-10(20-21-18(24)13-8-4-5-9-14(13)19)15-16(22)11-6-2-3-7-12(11)17(15)23/h2-9,22H,1H3,(H,21,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIGYBVZHLTGJQ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1Br)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1Br)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-BROMO-N'-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE
Reactant of Route 2
2-BROMO-N'-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE
Reactant of Route 3
2-BROMO-N'-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE
Reactant of Route 4
2-BROMO-N'-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-BROMO-N'-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE
Reactant of Route 6
2-BROMO-N'-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE

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